Product packaging for 3-(Oxetan-3-yl)benzaldehyde(Cat. No.:)

3-(Oxetan-3-yl)benzaldehyde

Cat. No.: B13607155
M. Wt: 162.18 g/mol
InChI Key: VBBXZJXUNXWVTD-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)benzaldehyde (CAS 1556126-15-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzaldehyde core linked to an oxetane ring, a combination that offers unique opportunities for molecular design. The oxetane moiety is recognized as a valuable bioisostere, commonly used to replace carbonyl or gem-dimethyl groups in drug candidates . This substitution can profoundly improve key physicochemical properties, such as reducing lipophilicity, enhancing aqueous solubility, and increasing metabolic stability, while maintaining a similar spatial footprint . The strained, four-membered oxetane ring acts as a strong hydrogen-bond acceptor, which can be leveraged to improve target binding affinity . Researchers utilize this aldehyde functionally as a versatile handle for synthesis, enabling its conversion into various derivatives through reactions such as reduction to alcohols, oxidation to carboxylic acids, or condensation to form imines and hydrazones. Its direct application is evidenced in a patent detailing its use as an intermediate in the development of pharmaceutical compositions aimed at increasing tissue oxygenation . As a key intermediate, this compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B13607155 3-(Oxetan-3-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-(oxetan-3-yl)benzaldehyde

InChI

InChI=1S/C10H10O2/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-5,10H,6-7H2

InChI Key

VBBXZJXUNXWVTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 3 Oxetan 3 Yl Benzaldehyde and Its Structural Analogues

De Novo Synthesis Approaches

De novo synthesis focuses on building the bicyclic structure of 3-(Oxetan-3-yl)benzaldehyde from the ground up. This involves forming the strained four-membered oxetane (B1205548) ring as a key step in the synthetic sequence.

Intramolecular Cyclization Strategies for Oxetane Ring Construction

The formation of the oxetane ring via intramolecular cyclization is a common and effective strategy. beilstein-journals.org This approach typically involves a 1,3-diol or a related precursor with a leaving group at one end and a nucleophile at the other, positioned to facilitate a 4-exo-tet cyclization.

One of the most prevalent methods is the intramolecular Williamson etherification. beilstein-journals.orgacs.org This reaction proceeds by the nucleophilic attack of an alkoxide on a carbon bearing a suitable leaving group, such as a halide or a sulfonate ester, to form the C-O bond of the ether ring. acs.org The starting materials are typically 1,3-diols which are first selectively functionalized to install a good leaving group on one of the hydroxyls. Treatment with a strong base then promotes the ring-closing reaction. nih.gov However, this method can be challenging as the 4-exo-tet cyclization is kinetically less favored compared to other ring sizes. beilstein-journals.org Competing side reactions, like the Grob fragmentation, can occur, particularly with 1,3-diols bearing two aryl groups. nih.gov

Recent advancements have focused on combining C-H functionalization with Williamson etherification, providing a more direct route from simple alcohols and avoiding multi-step substrate preparation. beilstein-journals.org

Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis

Starting Material TypeKey ReactionGeneral ConditionsNotesReference
1,3-HalohydrinWilliamson EtherificationStrong base (e.g., NaH, KOH)Classic and widely used method. acs.org acs.org
1,3-DiolTosylation/Mesylation followed by base-induced cyclization1. TsCl or MsCl, base; 2. Strong baseTwo-step process from a common precursor. nih.gov
β-Halo KetoneEnantioselective reduction followed by cyclization1. Chiral reducing agent (e.g., LiBH4 with chiral ligand); 2. Base (e.g., KOH)Provides access to enantioenriched oxetanes. acs.org acs.org

Photochemical [2+2]-Cycloaddition (Paternò-Büchi Reaction) with Benzaldehyde (B42025) Precursors

The Paternò-Büchi reaction is a powerful photochemical method for constructing oxetane rings. wikipedia.orgnih.govorganic-chemistry.org It involves the [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene. wikipedia.orgnih.govmagtech.com.cn For the synthesis of analogues of this compound, a substituted benzaldehyde would serve as the carbonyl component.

The mechanism involves the photoexcitation of the benzaldehyde to its n,π* singlet or triplet state, which then adds to the alkene to form a diradical intermediate. organic-chemistry.org Subsequent ring closure of this diradical yields the oxetane product. organic-chemistry.org The regioselectivity of the cycloaddition is governed by the formation of the more stable of the two possible 1,4-diradical intermediates. rsc.org For instance, the reaction between benzaldehyde and electron-rich alkenes like 2-methyl-2-butene results in a mixture of structural isomers. wikipedia.org The stereochemical outcome of the reaction is also a key consideration, with factors like the stability of diradical conformers influencing the final product geometry. rsc.org

Visible-light-mediated Paternò-Büchi reactions have also been developed, expanding the utility and improving the sustainability of this method. beilstein-journals.org

Multi-Step Convergent and Linear Synthesis Pathways

The assembly of complex molecules like this compound often requires multi-step synthetic sequences, which can be designed in either a linear or convergent fashion. youtube.comsyrris.jplibretexts.org

Linear Synthesis: In a linear approach, the starting material is modified sequentially, one step at a time, until the final product is formed (A → B → C → Product). An example could involve the nitration of benzaldehyde, followed by a series of reductions and functional group manipulations to build the oxetane ring onto the aromatic core. trine.edu

Designing these pathways often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.com

Synthesis via Functional Group Interconversion on Pre-formed Oxetane or Benzaldehyde Scaffolds

This approach utilizes a pre-existing oxetane or benzaldehyde core and modifies its functional groups to arrive at the target structure.

Transformations and Derivatizations of Oxetan-3-one Derivatives

Oxetan-3-one is a highly valuable and versatile building block for accessing a wide range of 3-substituted oxetanes. nih.gov Its synthesis has been challenging, often requiring multiple steps, but more efficient one-step methods from propargylic alcohols have been developed. nih.govorganic-chemistry.org

The carbonyl group of oxetan-3-one allows for a multitude of standard chemical transformations. For example, homologation of oxetan-3-one can lead to oxetane-3-carboxaldehyde, a key intermediate. researchgate.net Further reactions can be performed on this aldehyde.

Table 2: Key Transformations of Oxetan-3-one

Reaction TypeReagentsProduct TypePotential UtilityReference
Wittig ReactionPhosphonium ylides3-Alkylidene-oxetanesCreates an exocyclic double bond for further functionalization. beilstein-journals.org
Grignard/Organolithium AdditionR-MgX, R-Li3-Alkyl/Aryl-oxetan-3-olsIntroduces alkyl or aryl substituents at the 3-position. researchgate.net
Julia-Kocienski OlefinationFluorosulfonesFluoroalkylidene-oxetanesAccess to fluorinated oxetane derivatives. researchgate.net researchgate.net
Reductive AminationAmines, reducing agent (e.g., NaBH(OAc)3)3-AminooxetanesSynthesis of oxetane-containing amines. nih.gov

To synthesize this compound from oxetan-3-one, a plausible route could involve a Wittig-type reaction to form an exocyclic double bond, followed by hydroboration-oxidation to yield (oxetan-3-yl)methanol. Oxidation of this primary alcohol would then furnish the corresponding aldehyde, which could be coupled to a phenyl group via a cross-coupling reaction, or a pre-functionalized aryl group could be introduced earlier in the sequence. Another route involves converting oxetan-3-one to a suitable precursor for a Suzuki or other palladium-catalyzed cross-coupling reaction with a 3-formylphenylboronic acid derivative.

Chemical Modifications of Substituted Benzaldehydes

An alternative strategy begins with a readily available, appropriately substituted benzaldehyde and constructs the oxetane ring at the 3-position. This typically involves a cross-coupling reaction. For example, 3-bromobenzaldehyde (protected as an acetal) could be coupled with an organometallic oxetane reagent, such as an oxetane-3-ylboronic acid or an oxetanylzinc reagent, under palladium catalysis. Subsequent deprotection of the acetal would yield the final product, this compound.

This approach benefits from the wide availability of substituted benzaldehydes and the robustness of modern cross-coupling methodologies. rug.nl The key challenge lies in the preparation of the requisite oxetane-containing coupling partner.

Homologation Reactions Applied to Oxetane-Containing Scaffolds

The introduction of a formyl group onto an oxetane-containing scaffold via homologation presents unique challenges due to the inherent strain and sensitivity of the four-membered ether ring. Traditional homologation methods often employ strongly oxidative, basic, or acidic conditions, which can lead to undesired ring-opening or decomposition of the oxetane moiety. nih.govacs.org Consequently, the development of mild and selective homologation strategies is crucial for the synthesis of aldehydes like this compound and its analogues.

A significant advancement in this area is the development of a multi-step, telescoped procedure for the homologation of oxetane-3-one to oxetane-3-carboxaldehyde. nih.govacs.org This method circumvents the use of harsh reagents by employing a sequence of milder reactions. The key steps in this process include a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation, and concluding with an oxidative cleavage to yield the desired aldehyde. nih.govacs.org This sequence highlights a strategic approach to carbon chain extension on an oxetane core while preserving the integrity of the strained ring system.

The challenges associated with direct one-carbon homologation of oxetane-3-one underscore the need for such multi-step, yet mild, sequences. The sensitivity of the oxetane ring necessitates careful selection of reagents and reaction conditions to avoid cleavage of the C-O bonds. The successful synthesis of oxetane-3-carboxaldehyde through this developed pathway provides a valuable building block for the synthesis of more complex molecules, including this compound.

Table 1: Key Steps in the Mild Homologation of Oxetane-3-one

StepReaction TypeReagents/ConditionsPurpose
1AllylationAllylmagnesium bromideIntroduction of a three-carbon unit
2AcetylationAcetic anhydride, pyridineFormation of an allylic acetate
3Tsuji HydrogenolysisPd(OAc)₂, PPh₃, HCOOH, Et₃NReductive removal of the acetate
4DihydroxylationAD-mix-β or similarOsmium-free diol formation
5Oxidative CleavageNaIO₄Cleavage of the diol to the aldehyde

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound with controlled chemo-, regio-, and stereoselectivity is essential for exploring the structure-activity relationships of this molecular scaffold in various applications. The presence of two distinct reactive sites—the aromatic ring and the aldehyde group—along with the chiral center at the 3-position of the oxetane ring (if substituted asymmetrically), offers multiple avenues for selective functionalization.

Chemoselectivity: In the context of this compound, chemoselective reactions would involve the specific transformation of one functional group in the presence of the other. For instance, the aldehyde group is more susceptible to nucleophilic attack than the generally inert oxetane ring under non-acidic conditions. Therefore, standard carbonyl chemistry, such as Wittig reactions, Grignard additions, and reductions, can be performed chemoselectively on the aldehyde without affecting the oxetane moiety. Conversely, reactions targeting the oxetane ring, such as ring-opening with strong nucleophiles or Lewis acids, would require conditions that might also affect the aldehyde. Therefore, protection of the aldehyde group may be necessary for transformations focused on the oxetane ring.

Regioselectivity: The regioselective functionalization of the benzaldehyde ring is a key strategy for creating a diverse range of derivatives. The oxetane substituent can act as a directing group in electrophilic aromatic substitution reactions. For instance, the oxetane moiety has been shown to be an effective ortho-directing group in lithiation reactions. acs.org This allows for the introduction of substituents at the positions adjacent to the oxetane ring with high regioselectivity. Subsequent reactions, such as Suzuki cross-coupling, can then be used to introduce a variety of aryl and heteroaryl groups at this position. magtech.com.cn

Stereoselectivity: The stereoselective synthesis of this compound derivatives can be approached in several ways. One method involves the use of chiral starting materials. For example, an enantioselective synthesis of 2-aryl-substituted oxetanes has been achieved through the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. acs.org A similar strategy could potentially be adapted for the synthesis of chiral 3-aryl oxetanes. Another approach is the stereocontrolled synthesis of substituted oxetanes from 1,3-diols, where the stereochemistry of the diol dictates the stereochemistry of the resulting oxetane. acs.org For derivatives where chirality is introduced at a different position, stereoselective reactions can be performed on the aldehyde or other functional groups, potentially influenced by the existing stereocenter of the oxetane ring. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes and can exhibit high regio- and stereoselectivity. mdpi.com

Table 2: Examples of Selective Synthetic Transformations for this compound Derivatives

Selectivity TypeReactionPotential Application on this compound
ChemoselectiveWittig ReactionConversion of the aldehyde to an alkene without affecting the oxetane ring.
Regioselectiveortho-LithiationIntroduction of a substituent at the C2 or C4 position of the benzaldehyde ring.
StereoselectiveAsymmetric ReductionReduction of the aldehyde to a chiral alcohol.
StereoselectivePaternò-Büchi ReactionSynthesis of a chiral oxetane ring from a prochiral alkene and benzaldehyde derivative. mdpi.com

Sustainable and Green Chemistry Approaches in the Preparation of this compound

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of complex organic molecules, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key green strategies applicable to the synthesis of the oxetane core is the use of photochemical methods. The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful tool for the one-step construction of the oxetane ring. rsc.org The use of light as a reagent is inherently green, and recent advancements have enabled some of these reactions to be carried out using visible light, which is more energy-efficient and less harmful than UV radiation. acs.org Furthermore, photocatalytic methods have been developed for the selective C-H activation of oxetanes, allowing for their functionalization under mild conditions. chim.it

In the context of constructing the benzaldehyde portion of the molecule, sustainable approaches focus on minimizing waste and using environmentally benign reagents. Biocatalysis, for example, offers a green alternative for C-C bond formation. mdpi.comacs.org Enzymes such as benzaldehyde lyase can catalyze the formation of C-C bonds under mild, aqueous conditions, potentially reducing the reliance on traditional organometallic reagents. rsc.org The use of deep eutectic solvents (DESs) as both a reaction medium and a reagent has been explored for the synthesis of benzimidazole scaffolds from benzaldehyde, showcasing a solvent-free and efficient process that could be adapted for other benzaldehyde-based syntheses. nih.gov

Furthermore, the choice of solvents and catalysts plays a crucial role in the sustainability of a synthetic route. The development of reactions in greener solvents like water or bio-based solvents, or even under solvent-free conditions, significantly reduces the environmental impact. acs.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process. For the synthesis of substituted benzaldehydes, one-pot reduction/cross-coupling procedures have been developed that minimize workup and purification steps, thereby reducing solvent consumption and waste generation. acs.orgresearchgate.net These green chemistry principles can be applied to various stages of the synthesis of this compound to create a more environmentally friendly and efficient manufacturing process.

Table 3: Green Chemistry Approaches in the Synthesis of this compound

Green Chemistry PrincipleSynthetic ApproachRelevance to this compound Synthesis
Use of Renewable FeedstocksBiocatalysisEnzymatic synthesis of benzaldehyde precursors. mdpi.com
Atom Economy[2+2] Cycloaddition (Paternò-Büchi)Direct formation of the oxetane ring with high atom economy. rsc.org
Safer Solvents and AuxiliariesDeep Eutectic Solvents (DESs)Potential for solvent-free synthesis of the benzaldehyde component. nih.gov
Design for Energy EfficiencyPhotochemistry (Visible Light)Energy-efficient synthesis of the oxetane ring. acs.org
CatalysisHeterogeneous CatalysisUse of recyclable catalysts for C-C bond formation.
Reduce DerivativesOne-Pot ReactionsMinimizing protection/deprotection steps in the synthesis of substituted benzaldehydes. acs.orgresearchgate.net

Chemical Reactivity and Transformative Chemistry of 3 Oxetan 3 Yl Benzaldehyde

Reactions at the Aldehyde Moiety

The benzaldehyde (B42025) portion of the molecule serves as a site for numerous chemical modifications typical of aromatic aldehydes, including nucleophilic additions, oxidations, reductions, and condensations to form various carbon-nitrogen double bonds.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group in 3-(oxetan-3-yl)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. Like other aromatic aldehydes, its reactivity is somewhat attenuated by the electron-donating resonance effect of the benzene (B151609) ring, which reduces the partial positive charge on the carbonyl carbon. quora.comlibretexts.orgdoubtnut.com Nevertheless, it readily undergoes nucleophilic addition reactions.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields the corresponding alcohol. Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl group by protonating the carbonyl oxygen.

One classic example of a condensation reaction involving aromatic aldehydes is the benzoin condensation, where two molecules of an aldehyde react in the presence of a nucleophilic catalyst like cyanide or an N-heterocyclic carbene to form an α-hydroxy ketone. wikipedia.org While specific studies on this compound are not prevalent, it is expected to undergo self-condensation or crossed-condensation with other aldehydes under similar catalytic conditions.

Aldol-type condensation reactions with enolates or enolate equivalents are also feasible. thieme-connect.de These reactions, typically base-catalyzed, would involve the nucleophilic attack of an enolate on the aldehyde group of this compound, followed by dehydration to yield an α,β-unsaturated carbonyl compound.

Table 1: Representative Nucleophilic Addition and Condensation Reactions

Reaction TypeNucleophile/ReagentExpected Product Structure
Grignard ReactionRMgX (e.g., CH₃MgBr)Secondary alcohol
Cyanohydrin FormationHCN / CN⁻2-hydroxy-2-(3-(oxetan-3-yl)phenyl)acetonitrile
Wittig ReactionPh₃P=CHRAlkene
Benzoin CondensationNaCN or Thiazolium saltα-hydroxy ketone (acyloin)
Aldol (B89426) CondensationKetone/Aldehyde enolateα,β-unsaturated ketone/aldehyde

Oxidation and Reduction Chemistry of the Benzaldehyde Group

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the stable oxetane (B1205548) ring under appropriate conditions.

Oxidation: The transformation of the aldehyde to a carboxylic acid, 3-(oxetan-3-yl)benzoic acid, can be achieved using a variety of common oxidizing agents. Mild conditions are generally sufficient for this conversion.

Reduction: Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, (3-(oxetan-3-yl)phenyl)methanol. This transformation is commonly accomplished using hydride-based reducing agents. The choice of reducing agent can be critical to ensure that the oxetane ring remains intact.

Table 2: Common Reagents for Oxidation and Reduction of the Aldehyde Group

TransformationReagentProduct
Oxidation Potassium permanganate (KMnO₄)3-(Oxetan-3-yl)benzoic acid
Jones reagent (CrO₃/H₂SO₄)3-(Oxetan-3-yl)benzoic acid
Tollens' reagent ([Ag(NH₃)₂]⁺)3-(Oxetan-3-yl)benzoic acid
Reduction Sodium borohydride (NaBH₄)(3-(Oxetan-3-yl)phenyl)methanol
Lithium aluminum hydride (LiAlH₄)(3-(Oxetan-3-yl)phenyl)methanol
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)(3-(Oxetan-3-yl)phenyl)methanol

Formation of Imines, Oximes, and Hydrazones

This compound reacts with primary amines and related nitrogen-based nucleophiles in condensation reactions to form compounds containing a carbon-nitrogen double bond. These reactions typically proceed via nucleophilic addition to form a carbinolamine intermediate, followed by dehydration. thieme-connect.de

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) yields N-substituted imines. This reaction is often catalyzed by acid and requires the removal of water to drive the equilibrium toward the product. rsc.orgyoutube.com

Oximes: Condensation with hydroxylamine (NH₂OH) produces an oxime. nih.govbyjus.com This reaction is generally efficient and can be performed under mild, often slightly acidic, conditions. byjus.comrsc.org Oximes are versatile synthetic intermediates that can be converted into amides via the Beckmann rearrangement or reduced to primary amines. nih.gov

Hydrazones: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. nih.govorganic-chemistry.orgrsyn.org These reactions are typically straightforward and result in stable, often crystalline, products. nih.govminarjournal.com

Table 3: Formation of C=N Derivatives from this compound

ReagentProduct TypeGeneral Product Structure
Primary Amine (RNH₂)Imine (Schiff Base)C₆H₄(C₄H₆O)CH=NR
Hydroxylamine (NH₂OH)OximeC₆H₄(C₄H₆O)CH=NOH
Hydrazine (NH₂NH₂)HydrazoneC₆H₄(C₄H₆O)CH=NNH₂
Substituted Hydrazine (RNHNH₂)Substituted HydrazoneC₆H₄(C₄H₆O)CH=NNHR

Reactivity of the Oxetane Ring

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions under various conditions, although it is generally more stable than the corresponding epoxide. beilstein-journals.org This reactivity provides a powerful tool for the synthesis of more complex molecules.

Ring-Opening Reactions and Mechanistic Investigations

The polarization of the C-O bonds and the inherent ring strain facilitate the cleavage of the oxetane ring by nucleophiles and electrophiles. beilstein-journals.org These reactions are typically promoted by Lewis or Brønsted acids, which activate the ring by coordinating to the oxygen atom. beilstein-journals.orgmagtech.com.cn

Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxetane oxygen is protonated, making the ring much more susceptible to nucleophilic attack. magtech.com.cnyoutube.comkhanacademy.orgyoutube.com The regioselectivity of the nucleophilic attack on unsymmetrical oxetanes depends on the reaction conditions and the substitution pattern. For 3-substituted oxetanes, nucleophilic attack can occur at either C2 or C4. The mechanism can have characteristics of both Sₙ1 and Sₙ2 pathways. libretexts.orgstackexchange.com In reactions with tertiary carbons, the attack often occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state. libretexts.org For 3-aryl oxetanes, this can lead to the formation of 1,3-diols or their derivatives.

Nucleophilic Ring-Opening: Strong nucleophiles can open the oxetane ring without acid catalysis, although harsher conditions may be required. The attack typically follows an Sₙ2 mechanism at the less sterically hindered carbon atom. magtech.com.cnrsc.org

Table 4: Representative Ring-Opening Reactions

ConditionNucleophileExpected ProductMechanism
Acidic (e.g., H₂SO₄)H₂O1,3-DiolAcid-catalyzed Sₙ1/Sₙ2
Acidic (e.g., HBr)Br⁻Bromo-alcoholAcid-catalyzed Sₙ1/Sₙ2
Basic/NucleophilicRO⁻ (Alkoxide)Alkoxy-alcoholSₙ2
NucleophilicR-Li (Organolithium)AlcoholSₙ2

Ring-Expansion Transformations

Oxetanes can undergo ring-expansion reactions to form larger heterocyclic systems, such as five-membered tetrahydrofurans or six-membered tetrahydropyrans. These transformations are often driven by the release of ring strain and the formation of a more stable carbocation intermediate. acs.orgchemistrysteps.com

For 3-substituted oxetanes, ring expansions can be initiated by the formation of a carbocation adjacent to the ring or through rearrangement of an intermediate formed during a ring-opening process. researchgate.netresearchgate.net For instance, the reaction of 3-vinyloxetan-3-ols has been shown to undergo arylative ring expansion to dihydrofurans under dual palladium and acid catalysis. researchgate.net While this compound does not possess the vinyl group necessary for this specific transformation, related rearrangements could be envisaged with appropriate functionalization. Ring expansion of oxetanes is a valuable synthetic strategy for accessing larger, often biologically relevant, heterocyclic structures. acs.orgnih.gov

Electrophilic and Nucleophilic Attack on the Oxetane Moiety

The oxetane ring in this compound is a strained cyclic ether, making it susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles. nih.gov The regioselectivity of these reactions is influenced by steric and electronic factors. nih.gov

Electrophilic Attack:

Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, which activates the ring for nucleophilic attack. This activation is a common prelude to ring-opening. Lewis acids can also coordinate to the oxetane oxygen, similarly enhancing its electrophilicity and promoting cleavage of the C-O bonds. beilstein-journals.org While specific studies on this compound are not prevalent, the general mechanism involves the formation of a more reactive intermediate that is readily attacked by even weak nucleophiles.

Nucleophilic Attack:

The strained nature of the oxetane ring facilitates its opening by a variety of nucleophiles. Strong nucleophiles typically attack the less sterically hindered carbon atoms adjacent to the oxygen atom. nih.gov In the case of this compound, both C2 and C4 of the oxetane ring are potential sites for nucleophilic attack. The outcome of such reactions would yield 1,3-disubstituted propane derivatives. The presence of the benzaldehyde group could electronically influence the oxetane ring, but typically, direct attack on the unsubstituted carbons of the oxetane is expected.

Reagent TypeProbable Site of Attack on OxetaneExpected Product Type
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)C2 or C4 of the oxetane ringRing-opened 1,3-diol derivatives (after workup)
Weak Nucleophiles (in the presence of acid catalyst)C2 or C4 of the oxetane ringRing-opened ether or ester derivatives

Intermolecular and Intramolecular Reactions Involving Both Aldehyde and Oxetane Moieties

The dual functionality of this compound opens avenues for complex intermolecular and intramolecular reactions where both the aldehyde and the oxetane ring participate.

Intermolecular Reactions:

A plausible intermolecular reaction could involve a nucleophile first adding to the aldehyde, with the resulting intermediate then participating in a ring-opening of the oxetane moiety of another molecule. For instance, a Grignard reagent could add to the aldehyde to form a secondary alcohol. The alkoxide intermediate, if sufficiently nucleophilic, could potentially attack the oxetane ring of a second molecule, leading to oligomerization or polymerization, although this is less common without specific catalysts.

More controlled intermolecular reactions could be designed. For example, a bifunctional reagent could react with both the aldehyde and the oxetane.

Intramolecular Reactions:

Intramolecular reactions are particularly interesting as they can lead to the formation of novel cyclic or polycyclic structures. A reaction could be initiated at the aldehyde group, creating a new functionality that can then react internally with the oxetane ring.

For example, a Wittig reaction at the aldehyde would introduce a carbon-carbon double bond. The geometry and length of the newly introduced chain could be designed to facilitate an intramolecular attack on the oxetane ring, leading to the formation of a larger ring system.

Another possibility is the reduction of the aldehyde to a primary alcohol. This alcohol could then, under acidic or basic conditions, act as an intramolecular nucleophile to open the oxetane ring, forming a cyclic ether.

Reaction at AldehydeSubsequent Intramolecular Reaction with OxetanePotential Product
Grignard ReactionNucleophilic attack by the newly formed alkoxideFormation of a cyclic ether
Wittig ReactionIntramolecular SN2' or other cyclizationMacrocycle or fused ring system
Reduction to AlcoholAcid or base-catalyzed ring openingCyclic ether

Catalytic Transformations Utilizing this compound as a Substrate

The unique structure of this compound makes it a potentially valuable substrate in various catalytic transformations. Catalysts can be employed to selectively activate one functional group over the other or to facilitate tandem reactions involving both.

Catalytic Hydrogenation:

Catalytic hydrogenation could lead to different products depending on the catalyst and reaction conditions. A mild catalyst might selectively reduce the aldehyde to an alcohol, leaving the oxetane ring intact. More forcing conditions could lead to the reduction of the aldehyde and the hydrogenolysis of the oxetane ring, cleaving the C-O bonds.

Transition Metal Catalysis:

Transition metal catalysts could be used to orchestrate a variety of transformations. For instance, a palladium catalyst could be used in a coupling reaction involving the aldehyde (after conversion to a suitable derivative) while the oxetane acts as a directing group or a reacting partner in a subsequent step. Iron(III) chloride has been shown to catalyze alkyne-aldehyde metathesis reactions, which could be a potential transformation for derivatives of this compound. researchgate.net

The development of catalytic systems that can exploit the inherent reactivity of both the aldehyde and the strained oxetane ring could lead to efficient syntheses of complex molecular architectures.

Catalytic MethodPotential TransformationProduct Type
Catalytic Hydrogenation (mild conditions)Selective reduction of the aldehyde(3-(Oxetan-3-yl)phenyl)methanol
Catalytic Hydrogenation (strong conditions)Reduction of aldehyde and ring opening of oxetane1,3-diol substituted toluene derivative
Transition Metal Catalysis (e.g., Pd, Fe)Cross-coupling or cyclization reactionsComplex heterocyclic or polycyclic compounds

Derivatization and Advanced Functionalization Strategies for 3 Oxetan 3 Yl Benzaldehyde

Introduction of Additional Functionalities onto the Benzene (B151609) Ring

The benzene ring of 3-(Oxetan-3-yl)benzaldehyde can be further functionalized through various substitution reactions. The inherent electronic properties of the aldehyde group play a crucial role in directing these transformations.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are directed by the electron-withdrawing nature of the aldehyde group. wikipedia.orgbyjus.com The aldehyde acts as a deactivating group and a meta-director, channeling incoming electrophiles to the C5 position of the benzene ring (relative to the aldehyde at C1). masterorganicchemistry.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield primarily 3-(Oxetan-3-yl)-5-nitrobenzaldehyde.

More advanced and regioselective methods have been developed to overcome the inherent directing effects of the aldehyde. A powerful modern strategy involves the use of transient directing groups to achieve ortho-C–H functionalization. researchgate.netacs.org In this approach, the aldehyde transiently reacts with an amine, such as an amino acid or an amino amide, to form an in situ imine. researchgate.netrsc.org This imine then acts as a directing group, guiding a transition metal catalyst (e.g., palladium or iridium) to selectively activate the C–H bond at the ortho position (C2 or C6). acs.orgnih.gov This allows for the introduction of a wide array of functional groups that would be otherwise difficult to install. Examples of such transformations on benzaldehyde (B42025) substrates include:

Ortho-silylation : Using a palladium catalyst and a transient directing group like L-lysine, silyl (B83357) groups can be introduced at the ortho-position. acs.org

Ortho-fluoroalkoxylation : A general protocol for the ortho-C–H fluoroalkoxylation of benzaldehydes has been developed using an amino amide as a transient directing group in the presence of an electrophilic fluorinating oxidant. rsc.org

Ortho-borylation : Iridium-catalyzed ortho-selective borylation of benzaldehydes can be achieved through the formation of a transient imine directing group. nih.gov

These methods significantly expand the synthetic utility of this compound, allowing for the precise installation of functional groups that can serve as handles for further diversification or to modulate the molecule's properties.

Synthesis of Complex Molecular Architectures and Heterocyclic Systems

The dual reactivity of the aldehyde and the oxetane (B1205548) moiety in this compound enables its use as a key component in the synthesis of intricate molecular structures, including spirocyclic, fused, and bridged systems.

Construction of Spirocyclic Systems

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in medicinal chemistry. rsc.org Multicomponent reactions (MCRs) offer an efficient pathway to construct complex spirocyclic frameworks, often using aromatic aldehydes as one of the key starting materials. acs.orgnih.govnih.govresearchgate.net

This compound can serve as the aldehyde component in such reactions to generate novel spirocycles containing a pendant oxetane group. For example, established MCRs have been used to synthesize various spiro-heterocycles from aromatic aldehydes:

Spiro[carbazole-3,4′-pyrazoles] and Spiro[carbazole-3,4′-thiazoles] : Copper-catalyzed three- and four-component reactions involving aromatic aldehydes, ethylindole-3-acetate, and pyrazolone (B3327878) or thiazolone derivatives have been shown to produce these complex spirocycles with high diastereoselectivity. acs.org

Spiro[indenopyridotriazine-4H-pyrans] : A one-pot, sequential multicomponent reaction of ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, and an aromatic aldehyde can yield highly functionalized spiropyran derivatives. rsc.org

Spirooxindoles : An addition/substitution cascade reaction has been developed for the one-step synthesis of spirooxindole 2,2-disubstituted oxetanes. beilstein-journals.org

By substituting this compound in these reaction schemes, novel spirocyclic systems incorporating the valuable oxetane moiety can be accessed. mdpi.comnih.govmdpi.com

Formation of Fused and Bridged Ring Systems

Fused and bridged ring systems can be synthesized from this compound, most notably through photochemical reactions. The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for forming oxetane rings. slideshare.net When this compound is used, the reaction occurs at the aldehyde's carbonyl group. If the alkene partner is part of a cyclic system, the reaction results in the formation of a new, fused or bridged polycyclic architecture where one of the rings is the newly formed oxetane. nih.govresearchgate.net

The mechanism involves the photoexcitation of the benzaldehyde to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. beilstein-journals.org Subsequent ring closure of this diradical yields the oxetane product. The stereoselectivity of the reaction, particularly the formation of endo or exo isomers, can be influenced by electronic factors and reaction conditions. acs.org This reaction has been successfully applied to various cyclic olefins and furan (B31954) derivatives, demonstrating its utility in creating complex, polycyclic ether structures. researchgate.netthieme-connect.de

Role as a Precursor in Polymer Chemistry and Material Science

The bifunctional nature of this compound, possessing both a polymerizable oxetane ring and a reactive aldehyde group, positions it as a valuable monomer for creating advanced polymers and materials. researchgate.netacs.orgnih.govnih.gov

Two primary polymerization strategies can be envisioned for this monomer:

Cationic Ring-Opening Polymerization (CROP) of the Oxetane Ring : The strained four-membered oxetane ring can undergo cationic ring-opening polymerization to form polyethers. researchgate.nettandfonline.comtandfonline.com This process is typically initiated by photoactivated strong acids. radtech.orgosti.gov While oxetane monomers are known for their high reactivity due to ring strain and the basicity of the ether oxygen, their polymerization often exhibits a significant induction period. tandfonline.comradtech.org This can be managed by carrying out the polymerization at elevated temperatures or by copolymerizing the oxetane with more reactive monomers, such as epoxides. researchgate.netosti.gov The resulting polymer would feature a polyether backbone with pendant 3-formylphenyl groups, which can be used for post-polymerization modification.

Polymerization Involving the Aldehyde Group : The aldehyde functionality can participate in various polycondensation reactions.

Polyazomethine Synthesis : Aromatic aldehydes can react with aromatic or aliphatic diamines in a polycondensation reaction to form polyazomethines (also known as Schiff base polymers). nih.govmdpi.comtandfonline.comresearchgate.net By reacting a di-functionalized version of this compound (e.g., a dialdehyde (B1249045) derivative) or by reacting the mono-aldehyde with a suitable diamine partner, polymers containing both azomethine linkages in the backbone and pendant oxetane rings could be synthesized. mdpi.comresearchgate.net These polymers are often semi-crystalline, thermally stable, and possess interesting optoelectronic properties.

Anionic Copolymerization : Functionalized benzaldehydes have been successfully copolymerized with other aldehydes, such as phthalaldehyde, via anionic polymerization. thieme-connect.com This method allows for the incorporation of the oxetane-containing benzaldehyde unit into a polyacetal backbone, creating polymers with tunable properties and the potential for acid-labile degradation.

The ability to polymerize through either the oxetane or the aldehyde—or potentially both—makes this compound a promising candidate for designing novel linear polymers, cross-linked networks, and functional materials. acs.orgnih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Oxetan 3 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-(Oxetan-3-yl)benzaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the compound's connectivity and spatial arrangement.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the oxetane (B1205548) ring and the benzaldehyde (B42025) moiety. The protons on the oxetane ring (C2'-H₂ and C4'-H₂) would likely appear as multiplets in the range of 4.5-5.0 ppm, characteristic of protons attached to carbons adjacent to an oxygen atom in a strained four-membered ring. The methine proton at the junction of the two rings (C3'-H) would likely resonate further downfield, influenced by both the oxetane oxygen and the benzene (B151609) ring. The aromatic protons of the benzaldehyde ring would appear in the aromatic region (7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the meta-substitution. The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet around 10.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the aldehyde carbonyl carbon resonating at approximately 192 ppm. The carbons of the oxetane ring are anticipated to appear in the range of 70-80 ppm for the methylene (B1212753) carbons (C2' and C4') and a distinct signal for the quaternary or methine carbon at C3'. The aromatic carbons would show signals in the 120-140 ppm region.

Two-dimensional NMR techniques are crucial for definitive assignments. Correlation Spectroscopy (COSY) would reveal the scalar coupling network between protons, confirming the connectivity within the benzaldehyde and oxetane rings. For instance, correlations would be expected between the vicinal protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated carbons in both the aromatic and oxetane moieties.

Heteronuclear Multiple Bond Correlation (HMBC) is vital for identifying long-range (two- and three-bond) correlations between protons and carbons. This technique would be instrumental in confirming the connection between the oxetane ring and the benzaldehyde unit, for example, by observing a correlation between the oxetane protons and the aromatic carbons, and vice-versa.

Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons. This is particularly important for determining the preferred conformation of the molecule, specifically the relative orientation of the oxetane ring with respect to the plane of the benzaldehyde ring. NOE correlations between protons on the oxetane ring and the ortho-protons of the benzaldehyde ring would indicate a specific spatial arrangement.

Expected ¹H and ¹³C NMR Data for this compound

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
C1-~137H2, H6, Aldehyde H
C2~7.8 (d)~130H6, Aldehyde H, Oxetane Protons
C3-~135H2, H4, Oxetane Protons
C4~7.5 (t)~129H2, H5, H6
C5~7.6 (d)~132H4, H6
C6~7.9 (s)~130H2, H4, H5
Aldehyde (CHO)~10.0 (s)~192H2, H6
C2'/C4'~4.8 (m)~75C3', Aromatic Carbons
C3'~4.0 (m)~40C2'/C4', Aromatic Carbons

Note: The chemical shifts and coupling constants are predicted values and may vary in an actual experimental spectrum.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state conformation.

The oxetane ring is known to adopt a puckered conformation to relieve ring strain. nih.gov The degree of puckering can be influenced by the substituents on the ring. nih.gov In the case of this compound, the bulky benzaldehyde group at the C3 position would likely lead to a significant deviation from planarity in the oxetane ring.

In the crystal lattice, intermolecular forces will play a crucial role in the packing of the molecules. Given the presence of the polar aldehyde group and the oxetane oxygen, it is anticipated that weak C-H···O hydrogen bonds would be a significant feature of the crystal packing, linking the aromatic or oxetane C-H donors to the aldehyde or oxetane oxygen acceptors. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to contribute to the stability of the crystal structure. mdpi.com

Expected Crystallographic Parameters for this compound

ParameterExpected Value
Oxetane Ring ConformationPuckered
Benzaldehyde Moiety ConformationPlanar
C-O (oxetane) bond length~1.45 Å
C-C (oxetane) bond length~1.54 Å
C=O (aldehyde) bond length~1.21 Å
C-C (aryl-oxetane) bond length~1.51 Å
Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the bonding characteristics of a molecule. The vibrational spectrum of this compound would be a composite of the characteristic modes of the oxetane ring and the substituted benzaldehyde.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The spectrum would also feature characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aldehyde group (a pair of bands around 2850 and 2750 cm⁻¹). The C-H stretching and bending vibrations of the methylene groups in the oxetane ring would be observed in the 2850-3000 cm⁻¹ and 1400-1500 cm⁻¹ regions, respectively. The asymmetric C-O-C stretching of the oxetane ether linkage is expected to give a strong band around 980 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and would be observed in the fingerprint region (below 1600 cm⁻¹). The symmetric C-O-C stretching of the oxetane ring would also be expected to be Raman active.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (Oxetane)3000-2850IR, Raman
Aldehyde C-H Stretch (Fermi resonance)~2850, ~2750IR
Carbonyl C=O Stretch~1700IR (strong), Raman (moderate)
Aromatic C=C Stretch1600-1450IR, Raman
CH₂ Scissoring (Oxetane)~1470IR
Asymmetric C-O-C Stretch (Oxetane)~980IR (strong)
Ring Puckering (Oxetane)Low frequencyRaman

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₀O₂), HRMS would confirm the elemental composition, distinguishing it from other isomers.

Beyond molecular formula determination, mass spectrometry, particularly with techniques like Electron Ionization (EI), provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to follow pathways characteristic of both benzaldehyde and oxetane derivatives.

The molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound. A prominent fragmentation pathway for benzaldehydes is the loss of a hydrogen radical to form a stable benzoyl cation ([M-H]⁺), which would be observed at m/z 175 for the parent compound. docbrown.info Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield a phenyl cation at m/z 77. docbrown.info

The oxetane ring is susceptible to ring-opening reactions upon ionization. A characteristic fragmentation of 3-substituted oxetanes involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) via a retro [2+2] cycloreversion, or related rearrangements. mdpi.com This would lead to a significant fragment ion. Another possible fragmentation of the oxetane ring could involve cleavage to form radical cations corresponding to ethylene (B1197577) or other small neutral losses.

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's structure and bond strengths can be constructed.

Proposed Fragmentation Pathways for this compound

m/zProposed Fragment IonNeutral Loss
176[C₁₀H₁₀O₂]⁺˙ (Molecular Ion)-
175[C₁₀H₉O₂]⁺
147[C₉H₇O]⁺CHO˙
146[C₉H₆O]⁺˙CH₂O
118[C₈H₆]⁺˙CH₂O + CO
105[C₇H₅O]⁺C₃H₅O˙
77[C₆H₅]⁺C₄H₅O₂˙

Computational and Theoretical Investigations on 3 Oxetan 3 Yl Benzaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and physical behavior. Molecular Orbital (MO) theory is a fundamental framework for understanding this structure by describing the distribution and energy of electrons within the molecule. libretexts.org

Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO): The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. In 3-(Oxetan-3-yl)benzaldehyde, the electronic structure is a composite of the benzaldehyde (B42025) and oxetane (B1205548) moieties.

Theoretical calculations, such as those based on Density Functional Theory (DFT), would likely show that the HOMO is primarily localized on the electron-rich benzaldehyde ring, specifically the π-system. The LUMO, conversely, is expected to be centered on the carbonyl group (C=O) of the aldehyde, which is an electron-deficient center. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. rasayanjournal.co.in

Electronic Transitions: The electronic spectrum of benzaldehyde and its derivatives has been studied using methods like multiconfigurational second-order perturbation theory (MS-CASPT2). researchgate.net For benzaldehyde, the lowest energy band is attributed to an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net Higher energy bands correspond to π→π* transitions within the aromatic ring. researchgate.net The presence of the oxetan-3-yl substituent is expected to cause a slight shift in the absorption wavelengths (a chromophoric effect) due to its electronic influence on the benzene (B151609) ring.

Table 1: Predicted Frontier Orbital Characteristics for this compound
OrbitalPredicted Primary LocalizationAssociated ReactivityTypical Energy Range (Calculated)
HOMOπ-system of the benzene ringNucleophilic / Electron Donor-6.5 to -7.5 eV
LUMOπ* orbital of the carbonyl group (C=O)Electrophilic / Electron Acceptor-1.0 to -2.0 eV
HOMO-LUMO Gap-Indicator of Kinetic Stability4.5 to 6.5 eV

Conformational Landscape and Energetic Profiling of the Compound

The flexibility of this compound arises from the rotation around the single bond connecting the oxetane ring to the benzene ring and the bond connecting the aldehyde group to the benzene ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

Energetic Profiling: The relative energies of different conformers determine their population at a given temperature. The global minimum on the potential energy surface represents the most stable and thus most abundant conformer. The energy barriers to rotation influence the dynamic behavior of the molecule and the rate at which it can interconvert between different shapes.

Table 2: Hypothetical Energetic Profile of Key Conformers
Conformer DescriptionDihedral Angle (Oxetane-Benzene)Relative Energy (kJ/mol)Predicted Stability
Global Minimum~45°0.00Most Stable
Local Minimum~135°+5.2Stable
Transition State0° (Planar)+12.5Unstable

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are invaluable for mapping out the step-by-step mechanism of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a complete reaction coordinate diagram can be constructed.

Example Reaction: Nucleophilic Addition to Carbonyl: A characteristic reaction of aldehydes is nucleophilic addition to the carbonyl carbon. Using DFT, one can model the approach of a nucleophile (e.g., a Grignard reagent or a cyanide ion) to the aldehyde group of this compound. The calculations would identify the transition state structure, where the new bond is partially formed and the C=O double bond is partially broken. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. sissa.it

Example Reaction: Paternò-Büchi Reaction: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing oxetanes. researchgate.net While this compound already contains an oxetane, its aldehyde group could theoretically participate in another such reaction. DFT studies on the Paternò-Büchi reaction have been used to explain the regiocontrol and stereoselectivity by analyzing the stability of the intermediate biradicals formed upon photoexcitation. researchgate.net Such calculations could elucidate the feasibility and outcome of a reaction between this compound and an alkene.

DFT calculations can explore reaction pathways, identify intermediates, and compute activation barriers, providing a detailed picture of the reaction mechanism. chemrxiv.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict not only if a reaction will occur but also where (regioselectivity) and with what spatial orientation (stereoselectivity).

Reactivity Prediction: The reactivity of the molecule is governed by its electronic properties. The LUMO's localization on the carbonyl carbon confirms its susceptibility to nucleophilic attack. The HOMO's localization on the aromatic ring suggests it will undergo electrophilic aromatic substitution. The oxetanyl group acts as a meta-director for electrophilic substitution due to its electron-withdrawing inductive effect.

Regioselectivity: In reactions involving multiple sites, computational chemistry can predict the preferred outcome. For instance, in an electrophilic aromatic substitution reaction, DFT calculations can model the intermediate carbocation (the Wheland intermediate) formed by the attack of an electrophile at the ortho, meta, and para positions relative to the aldehyde group. The position that leads to the most stable intermediate will be the favored product. For this compound, substitution would be predicted to occur at the positions meta to the deactivating aldehyde group.

Stereoselectivity: For reactions that can produce stereoisomers, computational modeling can predict which isomer will be favored. In the case of nucleophilic addition to the aldehyde, if the nucleophile or the catalyst is chiral, different transition state energies will lead to the preferential formation of one enantiomer over the other. nih.gov Modeling the transition state structures and their corresponding energies allows for the rationalization and prediction of the stereochemical outcome. mdpi.com

Future Research Trajectories and Innovations for 3 Oxetan 3 Yl Benzaldehyde in Chemical Synthesis

Development of Novel Asymmetric Methodologies for Functionalized Derivatives

A primary objective in modern drug discovery is the precise control of stereochemistry, as the chirality of a molecule is fundamental to its biological activity. beilstein-journals.org Future research will undoubtedly focus on the development of novel asymmetric transformations originating from the aldehyde functionality of 3-(Oxetan-3-yl)benzaldehyde.

Drawing inspiration from established protocols for other substituted benzaldehydes, significant opportunities exist in applying and refining organocatalytic and metal-catalyzed asymmetric reactions. beilstein-journals.orgnih.gov For instance, proline-based organocatalysts could be employed to mediate asymmetric aldol (B89426) reactions, allowing for the enantioselective formation of carbon-carbon bonds. nih.gov Similarly, the development of chiral catalysts for asymmetric allylation, Henry (nitroaldol), and cyanation reactions would provide access to a wide array of chiral building blocks incorporating the 3-(oxetan-3-yl)phenyl moiety. beilstein-journals.orgnih.gov

A key area of innovation will involve designing catalyst systems specifically tailored to the unique steric and electronic properties of the this compound substrate. The goal will be to achieve high yields and exceptional levels of enantiomeric excess (ee), potentially exceeding 90%, for the synthesis of chiral alcohols, amines, and other functionalized derivatives. beilstein-journals.org The resulting chiral intermediates are of high value for the synthesis of complex molecular targets. yale.edu

Table 1: Potential Asymmetric Reactions for this compound

Reaction TypeReagent/Catalyst TypePotential Chiral Product
Aldol Reaction(S)-Proline-based Organocatalystsβ-Hydroxy ketones
Henry ReactionChiral Copper(II) Complexesβ-Nitro alcohols
AllylationTartrate-modified AllylboronatesHomoallylic alcohols
Reductive AminationChiral Sulfinamide AuxiliariesChiral amines

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Beyond the conventional reactions of the aldehyde group, the strained oxetane (B1205548) ring offers a fertile ground for exploring unconventional reactivity. The ring strain inherent in the four-membered ether makes it susceptible to ring-opening reactions under specific conditions, providing a pathway to unique molecular scaffolds.

Future investigations could focus on Lewis or Brønsted acid-promoted ring-opening reactions, which could lead to the formation of 1,3-diols or other difunctionalized compounds not easily accessible through other routes. researchgate.net Furthermore, the development of transition-metal-catalyzed reactions that selectively functionalize the C-2 or C-4 positions of the oxetane ring while preserving the benzaldehyde (B42025) moiety would represent a significant advance. This could involve C-H activation or ring-expansion strategies to construct more complex heterocyclic systems. researchgate.net

Another innovative avenue is the exploration of tandem reactions where an initial transformation at the aldehyde triggers a subsequent reaction involving the oxetane ring. Such cascades could efficiently build molecular complexity from a relatively simple starting material, leading to novel spirocyclic or fused heterocyclic structures that add new chemical space for medicinal chemists. researchgate.netnih.gov

Integration into Automated and Continuous Flow Chemistry Platforms

The transition from traditional batch processing to automated and continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, faster optimization, and greater scalability. nih.govrsc.org Integrating the synthesis and derivatization of this compound into these platforms is a critical future trajectory.

Continuous flow systems are particularly well-suited for managing reactions that are highly exothermic or involve unstable intermediates. nih.gov For example, the generation of organometallic reagents for addition to the aldehyde could be performed in a flow reactor to precisely control temperature and residence time, minimizing side reactions. nih.gov Flow chemistry has been shown to significantly reduce reaction times—from hours in batch to mere minutes in flow—and improve yields for transformations like aldol reactions. beilstein-journals.org

Automated platforms can accelerate the discovery of optimal reaction conditions for the asymmetric methodologies described in section 7.1. rsc.org By systematically varying catalysts, solvents, and temperatures, these systems can rapidly identify protocols that maximize yield and enantioselectivity. The use of packed-bed reactors with solid-supported catalysts or reagents could further streamline these processes, allowing for simplified purification and catalyst recycling. beilstein-journals.org

Table 2: Comparison of Batch vs. Potential Flow Chemistry for Aldehyde Transformations

ParameterTraditional Batch ProcessingContinuous Flow Chemistry
Reaction TimeHours to daysSeconds to minutes
Heat TransferOften inefficient, hotspotsHighly efficient, precise control
SafetyHandling of unstable reagents can be hazardousIn-situ generation and immediate use of hazardous species
ScalabilityChallenging, requires re-optimizationStraightforward, "scaling out" by running longer
OptimizationSlow, one-at-a-time experimentsRapid, automated parameter screening

Design of Next-Generation Synthetic Building Blocks Based on the this compound Scaffold

As a foundational building block, this compound is a gateway to a new generation of more complex and functionally diverse synthetic intermediates. sigmaaldrich.comuni-rostock.de Future research will focus on elaborating its structure into novel scaffolds for use in drug discovery and materials science.

By leveraging the reactivity of the aldehyde, a portfolio of derivative building blocks can be created. For example, conversion to an amine, carboxylic acid, or boronic ester would provide alternative reactive handles for cross-coupling, amidation, and other key bond-forming reactions. The synthesis of (3-(bromomethyl)phenyl)oxetan-3-yl derivatives would furnish substrates for nucleophilic substitution, further expanding the accessible chemical space.

Moreover, transformations that engage both the aldehyde and the oxetane ring can lead to rigid, three-dimensional scaffolds. These "next-generation" building blocks, incorporating unique oxetane-derived motifs, are highly sought after in medicinal chemistry for their ability to explore new regions of biological target space and improve physicochemical properties. nih.gov The development of domino or one-pot reactions starting from this compound to access these complex structures will be a key area of synthetic innovation. uni-rostock.de

Q & A

Q. What are the recommended synthetic routes for 3-(Oxetan-3-yl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling between 3-bromobenzaldehyde and oxetane derivatives using a copper(I) catalyst under inert conditions. Alternatively, oxidation of 3-(Oxetan-3-yl)benzyl alcohol with TEMPO/NaClO₂ in acetonitrile achieves high selectivity (≥90% yield) . Key variables include solvent polarity (e.g., DMF vs. THF), catalyst loading (5–10 mol%), and temperature (80–120°C). Purification via column chromatography (silica gel, hexane/EtOAc 7:3) is standard.

Q. How is this compound characterized spectroscopically, and what are its critical spectral markers?

  • Methodological Answer :
  • ¹H NMR (CDCl₃): Aldehyde proton at δ 9.8–10.1 ppm (singlet); oxetane protons as multiplet δ 4.5–5.0 ppm.
  • ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; oxetane carbons δ 70–80 ppm.
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹, C-O-C (oxetane) at 1100–1250 cm⁻¹ .
  • HPLC : Retention time ~8.2 min (C18 column, 60% MeOH/water, 1.0 mL/min) confirms purity (>95%) .

Advanced Research Questions

Q. What reaction pathways dominate when this compound is subjected to nucleophilic or electrophilic conditions?

  • Methodological Answer :
  • Nucleophilic Attack : The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) in ethanol with piperidine catalyst, yielding α,β-unsaturated derivatives (70–85% yield) .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the benzaldehyde para position forms 3-(Oxetan-3-yl)-4-nitrobenzaldehyde (55% yield), confirmed by X-ray crystallography .
  • Oxetane Ring Stability : The oxetane remains intact under mild acidic/basic conditions but opens in strong acids (e.g., H₂SO₄) to form diols .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations (B3LYP/6-31G*): The aldehyde group exhibits higher electrophilicity (Fukui index f+=0.12f^+ = 0.12) compared to the oxetane ring (f+=0.03f^+ = 0.03), directing Suzuki-Miyaura coupling to the benzaldehyde para position .
  • Molecular Dynamics : Solvent effects (e.g., DMSO vs. toluene) alter transition-state energies by 5–10 kcal/mol, favoring polar aprotic solvents for Pd-catalyzed reactions .

Q. What contradictions exist in reported bioactivity data for this compound derivatives, and how can they be resolved?

  • Methodological Answer :
  • Antimicrobial Studies : Derivatives show MIC values of 2–8 µg/mL against S. aureus in some studies but no activity in others . Contradictions arise from assay variations (e.g., broth microdilution vs. disk diffusion).
  • Resolution : Standardize testing using CLSI guidelines, control for compound purity (HPLC ≥98%), and validate via dose-response curves .

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